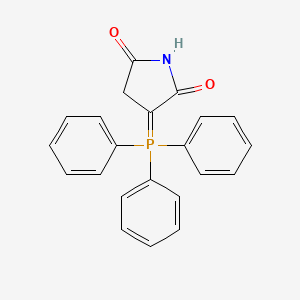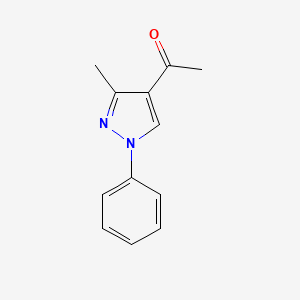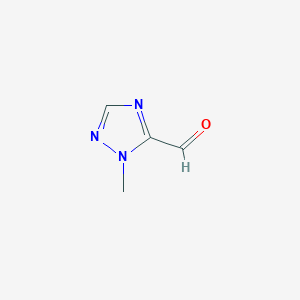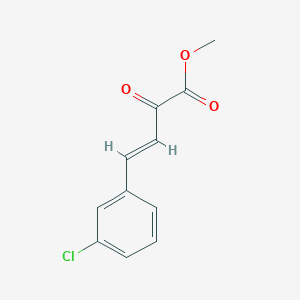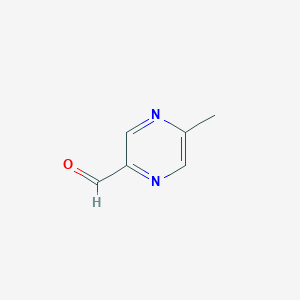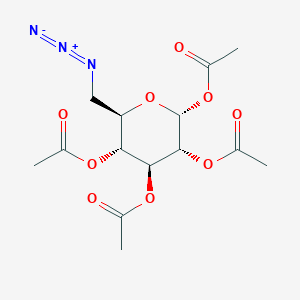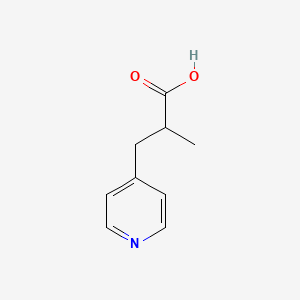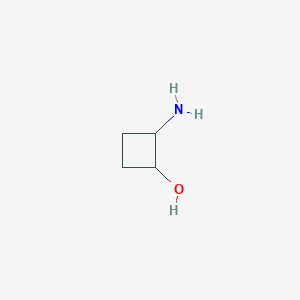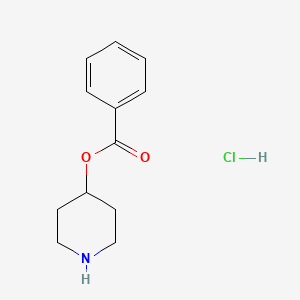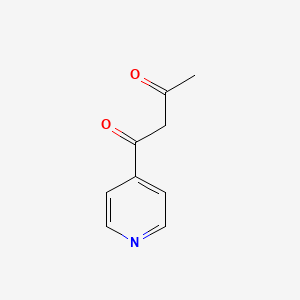![molecular formula C14H18ClNO B1315508 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride CAS No. 83393-23-1](/img/structure/B1315508.png)
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride
説明
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride is a chemical compound with the molecular formula C14H18ClNO. It is a bicyclic structure that includes a benzyl group attached to an azabicyclo octane core. This compound is known for its interesting biological activities and is often used in scientific research.
作用機序
Target of Action
The primary target of 8-Benzyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 8-Benzyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, like tropane alkaloids, are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 8-Benzyl-8-azabicyclo[32Tropane alkaloids, which share the 8-azabicyclo[321]octane scaffold, are known to affect various biochemical pathways .
Result of Action
The specific molecular and cellular effects of 8-Benzyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, like tropane alkaloids, are known to have a wide array of biological activities .
生化学分析
Biochemical Properties
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are responsible for breaking down acetylcholine in the nervous system. The interaction between this compound and cholinesterase enzymes can inhibit the enzyme’s activity, leading to increased levels of acetylcholine .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the signaling pathways involved in neurotransmission, leading to changes in neuronal activity. Additionally, it can affect gene expression by interacting with transcription factors, thereby influencing the production of specific proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to the active site of cholinesterase enzymes, inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, resulting in increased neurotransmitter levels. Furthermore, this compound can modulate gene expression by binding to transcription factors, thereby affecting the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific storage conditions, such as being sealed in a dry environment at 2-8°C . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that prolonged exposure to the compound can lead to sustained changes in cellular activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance neurotransmission by inhibiting cholinesterase activity. At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity or disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, the compound can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, it can accumulate in specific compartments or organelles, affecting its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s activity and function within the cell. For example, the compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and exert its effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for the formation of the bicyclic structure with high diastereo- and enantioselectivities.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of stereoselective synthesis techniques to ensure the desired enantiomeric purity. The reaction conditions typically include controlled temperatures and the use of specific catalysts to achieve high yields.
化学反応の分析
Types of Reactions
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: A similar compound without the hydrochloride group.
Tropane Alkaloids: A family of compounds with a similar bicyclic structure and biological activities.
Uniqueness
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride is unique due to its specific structural features and the presence of the hydrochloride group, which can influence its solubility and reactivity. Its enantioselective synthesis and potential biological activities also distinguish it from other similar compounds.
特性
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]octan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIPTYACPFJRQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517906 | |
| Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83393-23-1 | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-one, 8-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83393-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-benzyl-3-oxo-8-azoniabicyclo[3.2.1]octane chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


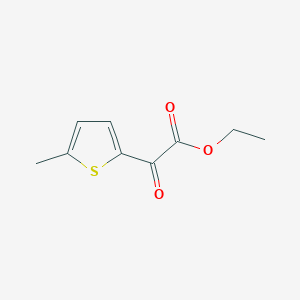
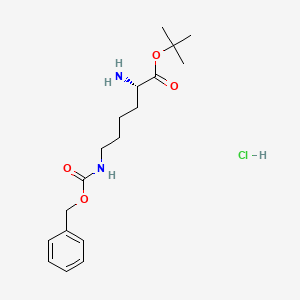

![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)
